tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is an organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyl ester group, a chlorosulfonyl group, and a dihydroisoindole core. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps:
Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through intramolecular reactions such as the Pictet-Spengler reaction.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the isoindole derivative is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the isoindole core can lead to the formation of isoindolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Reduced Isoindole Derivatives: Resulting from reduction reactions.
Isoindolinone Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its functional groups allow for modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making it a key site for chemical transformations. The isoindole core can participate in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-Butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Uniqueness
tert-Butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific combination of functional groups and the dihydroisoindole core. This structure imparts distinct reactivity and properties compared to other similar compounds, making it particularly useful in specialized synthetic applications.
Properties
CAS No. |
1262408-03-6 |
---|---|
Molecular Formula |
C13H16ClNO4S |
Molecular Weight |
317.8 |
Purity |
95 |
Origin of Product |
United States |
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